GPR35 agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR35 agonist 2 is a compound that specifically binds to and activates the G protein-coupled receptor 35 (GPR35). GPR35 is involved in various physiological processes, including modulation of inflammatory responses, cell signaling, and potentially in the regulation of metabolic pathways . The precise role of GPR35 in human health and disease is still being explored, making this compound a compound of significant interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPR35 agonist 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common synthetic routes may include:
Formation of Core Structure: The core structure of this compound is often synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to enhance binding affinity and selectivity towards GPR35.
Final Coupling Reactions: Coupling of the core structure with other molecular fragments to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
GPR35 agonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
GPR35 agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of GPR35 and its ligands.
Biology: Investigated for its role in modulating inflammatory responses and cell signaling pathways.
Medicine: Potential therapeutic applications in treating inflammatory diseases, metabolic disorders, and certain types of cancer.
Mechanism of Action
GPR35 agonist 2 exerts its effects by binding to the GPR35 receptor, which is a G protein-coupled receptor. Upon activation, GPR35 can couple with different types of G-proteins, such as Gαi/o, which inhibit adenylate cyclase and decrease cyclic AMP levels, or Gα12/13, which can influence cell shape and motility by activating RhoA . This activation triggers a cascade of intracellular events, ultimately leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Kynurenic Acid: An endogenous ligand for GPR35 with lower potency compared to GPR35 agonist 2.
Zaprinast: A synthetic compound that also acts as a GPR35 agonist but with different selectivity and potency.
Lysophosphatidic Acid: Another endogenous ligand with varying effects on GPR35 activation.
Uniqueness
This compound is unique in its high potency and selectivity towards GPR35, making it a valuable tool for studying the receptor’s function and potential therapeutic applications. Its ability to modulate specific signaling pathways with high efficacy sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H11FN2O3S |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[(E)-[2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H11FN2O3S/c18-12-3-1-2-4-13(12)19-17-20-15(21)14(24-17)9-10-5-7-11(8-6-10)16(22)23/h1-9H,(H,22,23)(H,19,20,21)/b14-9+ |
InChI Key |
SYCKPHBALHXMIR-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)F |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.